molecular formula C26H30N4O7S B11638770 (4E)-4-{hydroxy[4-(morpholin-4-ylsulfonyl)phenyl]methylidene}-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-3-yl)pyrrolidine-2,3-dione

(4E)-4-{hydroxy[4-(morpholin-4-ylsulfonyl)phenyl]methylidene}-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-3-yl)pyrrolidine-2,3-dione

Cat. No.: B11638770
M. Wt: 542.6 g/mol
InChI Key: MTDHOHXVORQAIT-ZNTNEXAZSA-N
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Description

3-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-4-[4-(MORPHOLINE-4-SULFONYL)BENZOYL]-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a pyrrole core substituted with various functional groups, including morpholine and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-4-[4-(MORPHOLINE-4-SULFONYL)BENZOYL]-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic synthesis. The process often starts with the preparation of the pyrrole core, followed by the introduction of the morpholine and pyridine groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for potential pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-4-[4-(MORPHOLINE-4-SULFONYL)BENZOYL]-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

3-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-4-[4-(MORPHOLINE-4-SULFONYL)BENZOYL]-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-4-[4-(MORPHOLINE-4-SULFONYL)BENZOYL]-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **3-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-4-[4-(MORPHOLINE-4-SULFONYL)BENZOYL]-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
  • 4-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
  • 3-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-4-[4-(MORPHOLINE-4-SULFONYL)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE

Uniqueness

The uniqueness of 3-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-4-[4-(MORPHOLINE-4-SULFONYL)BENZOYL]-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H30N4O7S

Molecular Weight

542.6 g/mol

IUPAC Name

(4E)-4-[hydroxy-(4-morpholin-4-ylsulfonylphenyl)methylidene]-1-(2-morpholin-4-ylethyl)-5-pyridin-3-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C26H30N4O7S/c31-24(19-3-5-21(6-4-19)38(34,35)29-12-16-37-17-13-29)22-23(20-2-1-7-27-18-20)30(26(33)25(22)32)9-8-28-10-14-36-15-11-28/h1-7,18,23,31H,8-17H2/b24-22+

InChI Key

MTDHOHXVORQAIT-ZNTNEXAZSA-N

Isomeric SMILES

C1COCCN1CCN2C(/C(=C(/C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)\O)/C(=O)C2=O)C5=CN=CC=C5

Canonical SMILES

C1COCCN1CCN2C(C(=C(C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)O)C(=O)C2=O)C5=CN=CC=C5

Origin of Product

United States

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